4-(6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)butanoic acid
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Overview
Description
4-(6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)butanoic acid is a chemical compound with the molecular formula C15H20O3 and a molecular weight of 248.32 g/mol . This compound is known for its unique structure, which includes a methoxy group attached to a tetrahydronaphthalene ring, and a butanoic acid side chain. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)butanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxy-1,2,3,4-tetrahydronaphthalene.
Reaction with Butanoic Acid: The starting material is reacted with butanoic acid under specific conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same principles as the laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
4-(6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The methoxy group and the butanoic acid side chain play crucial roles in its activity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine: This compound has a similar structure but with a methanamine group instead of a butanoic acid side chain.
(6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)methanamine: Another similar compound with a methanamine group at a different position on the naphthalene ring.
2-(6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid: This compound has an acetic acid side chain instead of a butanoic acid side chain.
Uniqueness
4-(6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)butanoic acid is unique due to its specific combination of a methoxy group and a butanoic acid side chain. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
6317-48-2 |
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Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
4-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)butanoic acid |
InChI |
InChI=1S/C15H20O3/c1-18-13-8-9-14-11(5-3-7-15(16)17)4-2-6-12(14)10-13/h8-11H,2-7H2,1H3,(H,16,17) |
InChI Key |
WEMUCYXLCOCBPN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)CCCC(=O)O |
Origin of Product |
United States |
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